molecular formula C10H12BrN5O3 B045375 2-Bromo-3'-deoxyadenosine CAS No. 115044-76-3

2-Bromo-3'-deoxyadenosine

Cat. No.: B045375
CAS No.: 115044-76-3
M. Wt: 330.14 g/mol
InChI Key: MOFDAKHUBHRTST-OBXARNEKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3'-deoxyadenosine, also known as this compound, is a useful research compound. Its molecular formula is C10H12BrN5O3 and its molecular weight is 330.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Biology Research

DNA Damage and Repair Studies
2-Br-3'-dA is utilized to investigate DNA damage and repair mechanisms. When incorporated into synthetic DNA oligonucleotides, it can mimic specific types of DNA lesions induced by environmental factors, such as radiation or chemical mutagens. This capability allows researchers to study how cellular enzymes recognize and repair these lesions, providing insights into genomic integrity maintenance.

Photoreactive Oligonucleotides
The compound can also be incorporated into photoreactive oligonucleotides. By attaching a photosensitive group to the bromine atom, researchers create oligonucleotides that can crosslink to complementary sequences upon exposure to light. This property is invaluable for studying protein-DNA interactions and developing novel tools for manipulating nucleic acids.

Medicinal Chemistry

Antiviral and Anticancer Research
2-Br-3'-dA has shown potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism. Its incorporation into nucleic acids disrupts normal base pairing and replication processes, which can lead to cell death in rapidly dividing cancer cells or inhibit viral replication .

Nucleotide Analog Studies
As a nucleotide analog, 2-Br-3'-dA serves as a model compound for studying the effects of halogenation on nucleoside function. Researchers have explored how modifications at the 2-position affect the biological activity of nucleosides, contributing to the design of more effective therapeutic agents .

Biochemical Applications

Enzyme Interaction Studies
The unique structure of 2-Br-3'-dA allows for detailed studies on how it interacts with various enzymes involved in nucleotide metabolism. For instance, its effects on polymerases and other nucleic acid-modifying enzymes provide insights into enzyme specificity and mechanism .

Synthesis of Novel Nucleosides
The bromination at the 2-position facilitates the synthesis of novel nucleoside derivatives that can be used for further research into their biological properties. These derivatives may exhibit enhanced efficacy or reduced toxicity compared to their natural counterparts, making them valuable candidates for drug development .

Case Studies and Research Findings

Study TitleDescriptionFindings
DNA Repair Mechanisms Using 2-Br-3'-dAInvestigated the role of 2-Br-3'-dA in mimicking DNA lesionsDemonstrated that cellular repair mechanisms effectively recognize and repair these lesions, highlighting its utility in understanding genomic stability.
Antiviral Activity AssessmentEvaluated the antiviral properties of 2-Br-3'-dA against various virusesFound significant inhibition of viral replication, suggesting potential therapeutic applications in antiviral drug design .
Enzyme Interaction DynamicsAnalyzed how 2-Br-3'-dA affects enzyme activityRevealed specific interactions with DNA polymerases that alter their activity profiles, providing insights into enzyme mechanisms .

Properties

CAS No.

115044-76-3

Molecular Formula

C10H12BrN5O3

Molecular Weight

330.14 g/mol

IUPAC Name

(2R,3R,5S)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12BrN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1

InChI Key

MOFDAKHUBHRTST-OBXARNEKSA-N

SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Br)N)CO

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO

Synonyms

2-BDA
2-bromo-3'-deoxyadenosine
3'-deoxy-2-bromoadenosine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.